1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-
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Overview
Description
1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares a similar core structure but lacks the fused pyrrolo ring.
N,N′-Dimethylpropylene urea: Another related compound with similar solvent properties but different reactivity.
Uniqueness
1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
CAS No. |
39929-83-4 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h9H,3-4H2,1-2H3 |
InChI Key |
VHFRLZUKVCVMTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN2)C(=O)N(C1=O)C |
Origin of Product |
United States |
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